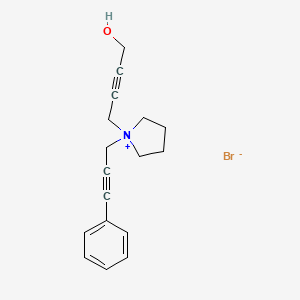
Pyrrolidinium, 1-(4-hydroxy-2-butynyl)-1-(3-phenyl-2-propynyl)-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidinium, 1-(4-hydroxy-2-butynyl)-1-(3-phenyl-2-propynyl)-, bromide is a synthetic organic compound that belongs to the class of pyrrolidinium salts These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidinium, 1-(4-hydroxy-2-butynyl)-1-(3-phenyl-2-propynyl)-, bromide typically involves multi-step organic reactions. One common approach is the alkylation of pyrrolidine with appropriate alkyl halides under basic conditions. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and bases such as potassium carbonate or sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolidinium, 1-(4-hydroxy-2-butynyl)-1-(3-phenyl-2-propynyl)-, bromide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form carbonyl compounds.
Reduction: The alkyne groups can be reduced to alkenes or alkanes.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield aldehydes or ketones, while reduction of the alkyne groups can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
Pyrrolidinium, 1-(4-hydroxy-2-butynyl)-1-(3-phenyl-2-propynyl)-, bromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of Pyrrolidinium, 1-(4-hydroxy-2-butynyl)-1-(3-phenyl-2-propynyl)-, bromide involves its interaction with specific molecular targets. The hydroxy and phenyl groups may facilitate binding to enzymes or receptors, modulating their activity. The compound’s alkyne groups can participate in click chemistry reactions, enabling the formation of stable covalent bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrrolidinium, 1-(4-hydroxybutyl)-, bromide
- Pyrrolidinium, 1-(3-phenylpropyl)-, bromide
- Pyrrolidinium, 1-(2-propynyl)-, bromide
Uniqueness
Pyrrolidinium, 1-(4-hydroxy-2-butynyl)-1-(3-phenyl-2-propynyl)-, bromide is unique due to the presence of both hydroxy and phenyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
671223-16-8 |
|---|---|
Molekularformel |
C17H20BrNO |
Molekulargewicht |
334.2 g/mol |
IUPAC-Name |
4-[1-(3-phenylprop-2-ynyl)pyrrolidin-1-ium-1-yl]but-2-yn-1-ol;bromide |
InChI |
InChI=1S/C17H20NO.BrH/c19-16-7-6-14-18(12-4-5-13-18)15-8-11-17-9-2-1-3-10-17;/h1-3,9-10,19H,4-5,12-16H2;1H/q+1;/p-1 |
InChI-Schlüssel |
UFUFNGQYLZGVSW-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC[N+](C1)(CC#CCO)CC#CC2=CC=CC=C2.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}but-2-en-1-ol](/img/structure/B12524411.png)
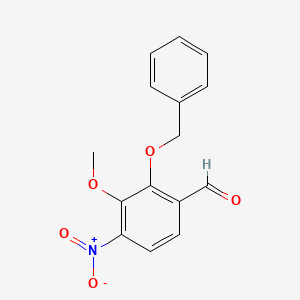
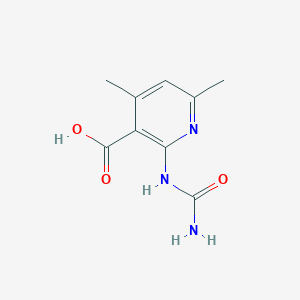
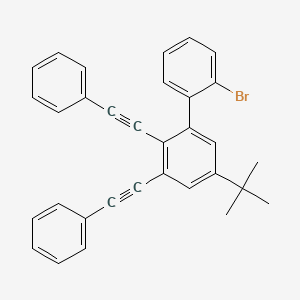
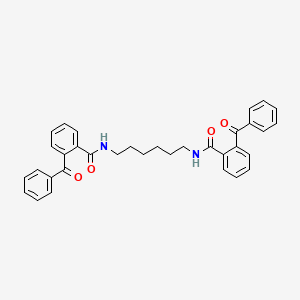

![(2-{2-[(2-Methylacryloyl)oxy]ethoxy}-2-oxoethyl)phosphonic acid](/img/structure/B12524446.png)
![Phenol, 2,2'-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl-](/img/structure/B12524451.png)

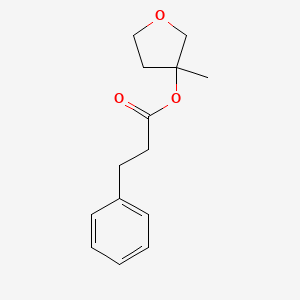
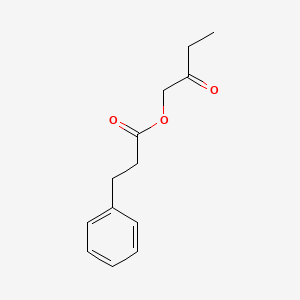


![[(E)-1-(2-hydroxy-5-methylphenyl)ethylideneamino]carbamodithioic acid](/img/structure/B12524500.png)
